molecular formula C24H29N5O3 B2931403 1-(4-ethoxyphenyl)-3-(2-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea CAS No. 877812-08-3

1-(4-ethoxyphenyl)-3-(2-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea

Cat. No. B2931403
CAS RN: 877812-08-3
M. Wt: 435.528
InChI Key: AGOBYBFYWILNLE-UHFFFAOYSA-N
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Description

1-(4-ethoxyphenyl)-3-(2-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea is a useful research compound. Its molecular formula is C24H29N5O3 and its molecular weight is 435.528. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Activities

The synthesis of 3-aryl-1-(4-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-yl-methyl)-urea derivatives is highlighted for their potential in addressing anxiety disorders, a prevalent healthcare issue globally. These derivatives, synthesized through a process involving the condensation of 2-methoxy-3,4,5,6-tetrahydro-7H-azepine and further chemical reactions, have been studied for their anxiolytic activity in comparison with known drugs like diazepam and gidazepam. Notably, these compounds demonstrate significant anticonvulsant and anxiolytic properties without the muscle relaxant effects common in similar pharmacological agents, indicating a unique mode of action possibly devoid of GABAergic activity. This suggests their potential as novel therapeutic options for anxiety disorders, with modifications on the benzene ring influencing their specific activity (Demchenko et al., 2020).

Antimicrobial and Anticancer Properties

Further exploration into the realm of 1,2,4-triazole derivatives reveals a broad spectrum of applications, including antimicrobial and anticancer activities. Novel compounds synthesized from reactions involving ester ethoxycarbonylhydrazones and primary amines have shown promising results against various microorganisms, underscoring the potential of these derivatives in developing new antimicrobial agents. Additionally, some of these compounds exhibit good to moderate activities, highlighting their significance in the ongoing search for more effective treatments against microbial infections (Bektaş et al., 2007).

The anticancer properties of 1,2,4-triazolo[4,3-a]quinoline derivatives further demonstrate the versatility of these chemical frameworks. By focusing on the synthesis of urea derivatives linked to this structure, researchers have developed compounds with significant cytotoxicity against various cancer cell lines. This innovative approach to drug design offers a promising pathway for the development of new anticancer therapies, showcasing the potential of 1,2,4-triazole derivatives in the treatment of cancer (Reddy et al., 2015).

properties

IUPAC Name

1-(4-ethoxyphenyl)-3-(2-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N5O3/c1-3-32-19-14-12-18(13-15-19)29(24(30)25-20-9-6-7-10-21(20)31-2)17-23-27-26-22-11-5-4-8-16-28(22)23/h6-7,9-10,12-15H,3-5,8,11,16-17H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGOBYBFYWILNLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N(CC2=NN=C3N2CCCCC3)C(=O)NC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-ethoxyphenyl)-3-(2-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea

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